molecular formula C12H13NO4 B1364078 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-47-5

1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1364078
CAS RN: 63674-47-5
M. Wt: 235.24 g/mol
InChI Key: UFHSYKGLJVRMNV-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. The “3-Methoxyphenyl” part suggests the presence of a phenyl ring with a methoxy group attached .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrrolidine ring (a five-membered ring with one nitrogen atom), a carboxylic acid group, and a phenyl ring with a methoxy group .


Chemical Reactions Analysis

The chemical reactions involving this compound could depend on the functional groups present in the molecule. For instance, the carboxylic acid group could undergo reactions like esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like carboxylic acid could make it soluble in polar solvents .

Scientific Research Applications

X-ray Powder Diffraction in Synthesis

1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is used as an intermediate in the synthesis of various compounds. For instance, its derivative, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, is a key intermediate in creating the anticoagulant apixaban. X-ray powder diffraction data for such compounds are crucial for understanding their crystallographic properties (Wang et al., 2017).

Antioxidant Activity

Derivatives of 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit significant antioxidant properties. For example, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown potent antioxidant activities, outperforming known antioxidants like ascorbic acid in certain instances (Tumosienė et al., 2019).

Anti-inflammatory and Analgesic Properties

Compounds synthesized from 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been investigated for their anti-inflammatory and analgesic effects. These properties are explored through quantitative structure-activity relationship (QSAR) studies, indicating potential applications in pain and inflammation management (Muchowski et al., 1985).

Supramolecular Chemistry

The study of supramolecular arrangements of 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid analogues has been crucial in understanding weak intermolecular interactions. This research provides insights into how these compounds can form complex structures, even without a hydrogen bond donor and acceptor system (Samipillai et al., 2016).

Treatment and Nursing Applications

Some derivatives of 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their application in treating conditions like children bronchial pneumonia. These compounds' biological activities, such as TNF-α and IL-1β release inhibition, make them potential candidates for respiratory tract treatments (Ding & Zhong, 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. It’s important to refer to the compound’s Safety Data Sheet (SDS) for detailed information .

Future Directions

The future research directions could involve studying the compound’s potential applications, optimizing its synthesis process, or investigating its interactions with other molecules .

properties

IUPAC Name

1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-10-4-2-3-9(6-10)13-7-8(12(15)16)5-11(13)14/h2-4,6,8H,5,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHSYKGLJVRMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387819
Record name 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

63674-47-5
Record name 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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